Impact of 4-Chlorophenyl on Lipophilicity
The substitution of a 4-chlorophenyl group at the 5-position of the nicotinate core results in a substantial increase in lipophilicity compared to unsubstituted analogs. Ethyl 5-(4-chlorophenyl)nicotinate has a reported experimental LogP of 3.58 . In contrast, the unsubstituted ethyl nicotinate has a LogP of approximately 1.26-1.32, representing a >2.3 log unit increase in hydrophobicity [1]. This difference is critical for applications requiring enhanced membrane permeability or hydrophobic binding interactions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.57870 |
| Comparator Or Baseline | Ethyl nicotinate (LogP = 1.25830) and Methyl nicotinate (LogP = 0.86820) |
| Quantified Difference | LogP increase of +2.32 units (vs. ethyl nicotinate) and +2.71 units (vs. methyl nicotinate) |
| Conditions | Experimental LogP values reported from chemical property databases; conditions not specified. |
Why This Matters
Higher lipophilicity is a key determinant of a compound's ability to cross biological membranes and interact with hydrophobic binding pockets, making this derivative a superior choice for medicinal chemistry programs targeting intracellular or CNS targets.
- [1] Boc Sciences. (n.d.). Ethyl nicotinate - (CAS 614-18-6). LogP: 1.25830. View Source
